5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride
Description
Properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2.ClH/c11-10(12)4-7-13(8-5-10)6-2-1-3-9(14)15;/h1-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARFGGAHDZQNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The difluoropiperidine moiety is synthesized via fluorination of a piperidine precursor. A representative approach involves:
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Reductive Amination : Ethyl 4,4-difluoro-5-hydroxypentanoate is reduced using sodium borohydride (NaBH₄) in ethanol and tetrahydrofuran (THF) at 0°C.
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Sulfonylation : The intermediate alcohol is treated with nonafluorobutanesulfonic anhydride in dichloromethane (DCM) and pyridine at -10°C to form a sulfonate ester.
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Cyclization : Heating the sulfonate ester in the presence of a base induces cyclization to form the 4,4-difluoropiperidine ring.
Pentanoic Acid Backbone Assembly
The pentanoic acid chain is introduced via ester hydrolysis and subsequent functionalization:
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Ester Hydrolysis : Ethyl esters are hydrolyzed using hydrochloric acid (HCl) to yield carboxylic acids. For example, ethyl 4,4-difluoro-5-hydroxypentanoate is treated with 9% aqueous HCl at pH 3–4 to generate the free acid.
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Coupling Reactions : The acid is coupled to the piperidine ring using carbodiimide-based reagents (e.g., EDC/HOBt) or mixed anhydride methods.
Hydrochloride Salt Formation
The final step involves protonation with HCl gas or concentrated HCl in dioxane to yield the hydrochloride salt. For instance, tert-butyl-protected intermediates are deprotected using 4N HCl in dioxane at room temperature.
Reaction Conditions and Optimization
Fluorination Efficiency
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) groups are employed to protect amines during synthesis. Deprotection is achieved using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in DCM, yielding 72% of the desired amine.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
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¹H NMR : Peaks at δ 1.45 (s, 9H) confirm Boc protection, while δ 3.18 (m, 4H) corresponds to piperazine protons.
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LCMS : Molecular ion peaks (e.g., m/z 289.15 [M+H]⁺) verify intermediate structures.
Comparative Analysis of Synthetic Routes
Yield Optimization
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Route A (Source 2): Multi-step synthesis achieves an overall yield of 45% but requires stringent temperature control.
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Route B (Source 3): Boc-deprotection with TMSOTf provides higher yields (72%) but demands inert atmosphere handling.
Table 2: Yield Comparison Across Methods
| Route | Key Steps | Overall Yield | Purity |
|---|---|---|---|
| A | Reductive amination → Cyclization | 45% | 95% |
| B | Boc deprotection → Salt formation | 72% | 98% |
Scalability Challenges
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Intermediate Stability : Fluorinated intermediates are sensitive to hydrolysis, necessitating anhydrous conditions.
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Cost of Reagents : Nonafluorobutanesulfonic anhydride and TMSOTf are expensive, impacting large-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other compounds.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Azepane Moieties
Key compounds synthesized via Ru-catalyzed reductive amination () include:
| Compound Name | Substituent on Pentanoic Acid | Fluorine Presence | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| (S)-2-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride (L-2a) | Piperidine | No | ~409 (C24H28N2O4·HCl) | Peptide mimetics, CPPs |
| (S)-2-((Fmoc)amino)-5-(azepan-1-yl)pentanoic acid hydrochloride (2b) | Azepane | No | ~423 (C25H30N2O4·HCl) | Enhanced membrane permeability |
| 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride (hypothetical) | 4,4-Difluoropiperidine | Yes | ~295 (C10H16F2N2O2·HCl)* | Potential solubility modulation |
Notes:
- Ring Size : Azepane (7-membered ring) in 2b reduces ring strain compared to piperidine (6-membered), but fluorination in the target compound may offset this by stabilizing chair conformations .
- Synthetic Feasibility : and highlight scalable methods for similar compounds, suggesting compatibility with the target molecule’s synthesis.
Functional Analogues with Amino-Oxo Substituents
Compounds like 5-amino-4-oxopentanoic acid (, CAS 106-60-5) and hexaminolevulinate hydrochloride (, CAS 140898-91-5) share a pentanoic acid backbone but differ in functional groups:
| Compound Name | Functional Groups | Key Properties | Applications |
|---|---|---|---|
| 5-amino-4-oxopentanoic acid | Amino, oxo | Polar, low logP | Prodrugs (e.g., heme biosynthesis) |
| Hexaminolevulinate hydrochloride | Amino, oxo, hexyl ester | Enhanced lipophilicity | Photodynamic therapy (e.g., Hexvix®) |
| Target compound | Difluoropiperidine, carboxylic acid | Moderate logP, rigid tertiary amine | Peptide modification, enzyme inhibition |
Contrasts :
- The target compound’s tertiary amine and fluorine atoms reduce polarity compared to 5-amino-4-oxopentanoic acid, favoring interactions with hydrophobic protein pockets .
Research Findings and Data Gaps
Physicochemical Properties
Unresolved Questions
- No direct data on the target compound’s pharmacokinetics or specific bioactivity were found in the evidence.
- Comparative studies with fluorinated vs. non-fluorinated piperidine analogs (e.g., L-2a) are needed to quantify fluorine’s impact.
Biological Activity
5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride
- Molecular Weight : Approximately 262.22 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with two fluorine atoms and a pentanoic acid side chain.
The biological activity of 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and lipid profiles.
Biological Activity Overview
Case Study 1: Antidiabetic Effects
In a study involving diet-induced obese (DIO) mice, administration of 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride resulted in significant reductions in HbA1c levels after four weeks of treatment. The minimum effective dose was identified at 3 mg/kg, indicating its potential as a therapeutic agent for type 2 diabetes management.
Case Study 2: Neuroprotective Effects
Research examining the neuroprotective properties of the compound indicated that it could mitigate neuronal damage in models of neurodegenerative diseases. The mechanism appears to involve the modulation of inflammatory pathways and reduction of oxidative stress markers.
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride:
- DPP-IV Inhibition : The compound has shown competitive inhibition against DPP-IV with an IC50 value indicative of strong selectivity over other proteases.
- Glucose Tolerance Tests (OGTT) : In preclinical trials, the compound significantly improved glucose tolerance in treated animals compared to controls.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with no significant adverse effects reported at therapeutic doses.
Q & A
Basic: What methodologies are recommended for optimizing the synthetic yield of 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride?
Answer:
To optimize synthesis, focus on:
- Reaction Conditions : Adjust temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent polarity (e.g., dichloromethane for nucleophilic substitution steps).
- Catalyst Selection : Use coupling agents like HATU or EDCI for amide bond formation, as seen in analogous piperidine derivatives .
- Purification : Employ gradient elution in flash chromatography (e.g., 5–20% methanol in dichloromethane) to isolate the hydrochloride salt. Monitor purity via TLC (silica gel, UV detection).
Basic: Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
Answer:
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) at 1.0 mL/min flow rate. Compare retention times with reference standards .
- NMR : Analyze - and -NMR spectra to confirm fluorinated piperidine ring integrity and pentanoic acid chain conformation.
- Mass Spectrometry : Perform HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 280.1 for the free base).
Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and collect in chemical waste containers. In case of inhalation, immediately move to fresh air and seek medical attention if irritation persists .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Answer:
- Replicate Experiments : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability.
- Control Variables : Validate target specificity using knockout models or competitive inhibitors.
- Theoretical Alignment : Link findings to established mechanisms (e.g., GPCR modulation for piperidine derivatives) to contextualize contradictions .
Advanced: What strategies are recommended for elucidating the metabolic pathways of this compound using isotopic labeling?
Answer:
- Labeling Design : Synthesize -labeled analogs at the pentanoic acid chain to track β-oxidation metabolites.
- Analytical Workflow : Use LC-MS/MS with MRM transitions to detect labeled intermediates in liver microsomal assays.
- Data Interpretation : Compare fragmentation patterns with unlabeled controls to identify metabolic hotspots, as demonstrated in similar fluorinated compounds .
Advanced: How can computational modeling improve the understanding of this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like the σ-1 receptor, focusing on fluoropiperidine’s electrostatic contributions.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa and solubility profiles.
- Validation : Cross-reference docking scores with experimental IC values to refine force field parameters .
Advanced: What experimental frameworks are suitable for integrating findings into broader pharmacological theories?
Answer:
- Hypothesis Testing : Align results with hypotheses derived from structure-activity relationships (SAR) of piperidine-based drugs (e.g., antipsychotics).
- Meta-Analysis : Aggregate data from related compounds to identify trends in fluorine’s role in bioavailability.
- Conceptual Mapping : Use tools like Cytoscape to visualize interactions between this compound’s targets and disease pathways (e.g., neuroinflammation) .
Advanced: How should researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : Employ preparative chiral HPLC with amylose-based columns and isopropanol/hexane mobile phases.
- Process Optimization : Implement continuous-flow reactors to enhance stereochemical control during fluorination steps.
- Quality Control : Use polarimetry and circular dichroism (CD) to monitor enantiomeric excess (>98%) at each scale-up stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
